molecular formula C18H17F3N2O3 B1679325 Ridogrel CAS No. 110140-89-1

Ridogrel

Número de catálogo B1679325
Número CAS: 110140-89-1
Peso molecular: 366.3 g/mol
Clave InChI: GLLPUTYLZIKEGF-HAVVHWLPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

Ridogrel is a combined thromboxane synthase inhibitor and receptor antagonist . It has been shown to have therapeutic benefits in ulcerative colitis .


Molecular Structure Analysis

The molecular formula of Ridogrel is C18H17F3N2O3 . The molecular weight is 366.33 g/mol . The IUPAC name is 5-[(E)-[pyridin-3-yl-[3-(trifluoromethyl)phenyl]methylidene]amino]oxypentanoic acid .


Chemical Reactions Analysis

Ridogrel inhibits thromboxane A2 synthase and also blocks the thromboxane A2/prostaglandin endoperoxide receptors . Thromboxane synthetase produces thromboxane in platelets. Thromboxane is a vasoconstrictor and facilitates the clumping of platelets .


Physical And Chemical Properties Analysis

Ridogrel has a molecular weight of 366.3 g/mol . The molecular formula is C18H17F3N2O3 .

Aplicaciones Científicas De Investigación

Antithrombotic and Antihypertensive Properties

Ridogrel, classified as a thromboxane receptor antagonist/thromboxane synthase inhibitor (TRASI), has been extensively studied for its antithrombotic effects and potential antihypertensive properties. In vitro and in vivo research has confirmed its ability to selectively reduce thromboxane A2 (TXA2) synthesis in platelets, thereby producing a more significant overall antithrombotic effect than aspirin. This finding is supported by various studies, including a large phase III trial which confirmed ridogrel's safety and efficacy in patients following myocardial infarction. Furthermore, it has shown potential benefits in treating pregnancy-induced hypertension, inflammatory bowel disease, and asthma (Wilson & Quest, 2006).

Impact on Essential Hypertension

Research exploring ridogrel's impact on essential hypertension has been significant. A study involving patients with uncomplicated essential hypertension showed that ridogrel could reduce renal and extrarenal thromboxane A2 biosynthesis and increase prostacyclin biosynthesis without significantly affecting systemic arterial pressure (Ritter et al., 1993).

Role in Cardiovascular Health

Ridogrel's role in cardiovascular health has been a focus of several studies. For instance, its use as a thromboxane synthase inhibitor and TP receptor antagonist was examined for its effects on systolic blood pressure in stroke-prone spontaneously hypertensive rats. The findings suggested a potential antihypertensive effect, particularly when used in repeated dosing regimes (Quest & Wilson, 1998).

Comparison with Aspirin

In a randomized trial, ridogrel was compared with aspirin to evaluate its efficacy as an adjunct to thrombolysis in patients with acute myocardial infarction. The study concluded that while ridogrel was not superior to aspirin in enhancing the fibrinolytic efficacy of streptokinase, it might be more effective in preventing new ischemic events (Wilkins, 1994).

Applications in Other Health Conditions

Ridogrel has also been evaluated for its therapeutic potential in other health conditions, such as inflammatory bowel disease and pregnancy-induced hypertension. However, some studies, like one on its efficacy in active Crohn’s disease, did not find a significant therapeutic benefit (Carty et al., 2001).

Direcciones Futuras

The limitations of currently available antiplatelet agents, including Ridogrel, underscore the need for more specific antiplatelet treatment regimens .

Propiedades

IUPAC Name

5-[(E)-[pyridin-3-yl-[3-(trifluoromethyl)phenyl]methylidene]amino]oxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O3/c19-18(20,21)15-7-3-5-13(11-15)17(14-6-4-9-22-12-14)23-26-10-2-1-8-16(24)25/h3-7,9,11-12H,1-2,8,10H2,(H,24,25)/b23-17+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLLPUTYLZIKEGF-HAVVHWLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=NOCCCCC(=O)O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)/C(=N\OCCCCC(=O)O)/C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90872935
Record name Ridogrel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90872935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ridogrel
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015338
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

8.39e-03 g/L
Record name Ridogrel
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015338
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Ridogrel inhibits thromboxane A2 synthase and also blocks the thromboxane A2/prostaglandin endoperoxide receptors. Thromboxane synthetase produces thromboxane in platelets. Thromboxane is a vasoconstrictor and facilitates the clumping of platelets. Therefore by inhibiting the production and promotion of thromboxane, thrombolysis is enhanced.
Record name Ridogrel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01207
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Ridogrel

CAS RN

110140-89-1
Record name Ridogrel
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110140-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ridogrel [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110140891
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ridogrel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01207
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ridogrel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90872935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RIDOGREL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QTS5QOO42O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ridogrel
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015338
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ridogrel
Reactant of Route 2
Reactant of Route 2
Ridogrel
Reactant of Route 3
Ridogrel
Reactant of Route 4
Ridogrel
Reactant of Route 5
Ridogrel
Reactant of Route 6
Ridogrel

Citations

For This Compound
1,070
Citations
Carty, Macey, Mccartney… - Alimentary pharmacology & …, 2000 - Wiley Online Library
… Preliminary reports have suggested a possible benefit of ridogrel in patients with active … -inflammatory profile of ridogrel. Specifically, we have assessed the effects of ridogrel in vitro on: …
Number of citations: 45 onlinelibrary.wiley.com
GNJ Tytgat, L Van Nueten… - Alimentary …, 2002 - Wiley Online Library
… A US trial compared 0.5 mg, 2.5 mg and 5 mg of ridogrel once daily with placebo. An international trial compared 0.5 mg of ridogrel once daily with 2.5 mg and 5.0 mg of ridogrel once …
Number of citations: 34 onlinelibrary.wiley.com
E Carty, DS Rampton, H Schneider… - Alimentary …, 2001 - Wiley Online Library
… A dose of 5 mg of ridogrel was selected because this dose had been effective in the … of ridogrel orally produces maximal blood concentrations of 0.3 μM ridogrel; 10 μM ridogrel inhibits …
Number of citations: 31 onlinelibrary.wiley.com
HV Bossche, G Willemsens, D Bellens… - Biochemical …, 1992 - Elsevier
… Ridogrel binds to human platelet … of ridogrel to solubiiized microsomes. The calculated half-maximal spectral change (scso value) is 3.78 f 1.79 nM. These results indicate that ridogrel …
Number of citations: 25 www.sciencedirect.com
JJA Auwerda, FJ Zijlstra, CJAM Tak… - European journal of …, 2001 - journals.lww.com
… The bioavailability of Ridogrel in enemas is similar to that for oral tablets, but … Ridogrel, with fewer systemic effects. The main aim of the present study was to determine whether Ridogrel …
Number of citations: 22 journals.lww.com
C Timmermans, M Vrolix, J Vanhaecke… - The American journal of …, 1991 - Elsevier
… of the safety of ridogrel in combination with heparin, monitoring of prostanoids and ridogrel concentrations, and collecting observational data on the effect of ridogrel on acute and …
Number of citations: 27 www.sciencedirect.com
LR van der Wicken, ML Simoons, GJ Laarman… - International journal of …, 1995 - Elsevier
An open pilot study was performed to assess the safety and preliminary efficacy of ridogrel, … mg ridogrel was injected intravenously in addition to alteplase and heparin. Ridogrel was …
Number of citations: 20 www.sciencedirect.com
B Hoet, J Arnout, C Van Geet… - Thrombosis and …, 1990 - thieme-connect.com
… ridogrel; no changes were observed in the placebo-treated group. In conclusion this study demonstrates a reduction of platelet activation in vivo by ridogrel… study with ridogrel (R68070), …
Number of citations: 20 www.thieme-connect.com
DW Quest, TW Wilson - The Japanese Journal of Pharmacology, 1998 - jstage.jst.go.jp
… Ridogrel did not lower systolic blood pressure in Sprague-Dawley rats. We conclude that the antihypertensive effect of ridogrel … Our decision to study the effects of ridogrel in SHRSP that …
Number of citations: 16 www.jstage.jst.go.jp
G Heinisch, W Holzer, F Kunz, T Langer… - Journal of medicinal …, 1996 - ACS Publications
… In the series of diazine analogues of Ridogrel (1), replacement of the 3-pyridyl group by a 2-… , or 5-pyrimidinyl congeners of Ridogrel indicated that these heteroaromatic moieties may …
Number of citations: 14 pubs.acs.org

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.